molecular formula C20H16O5 B5507724 (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate

Cat. No.: B5507724
M. Wt: 336.3 g/mol
InChI Key: CZQBRFPUGDMJKW-UHFFFAOYSA-N
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Description

The compound “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate” is a synthetic organic molecule featuring a fused tricyclic core (cyclopenta[c]chromenone) esterified with a 4-methoxybenzoate group. Its molecular formula is inferred to be C₃₀H₂₄O₅, combining the cyclopenta[c]chromenone scaffold (C₁₄H₁₀O₃) with the 4-methoxybenzoate moiety (C₈H₇O₃). Key structural attributes include:

  • Cyclopenta[c]chromenone core: A bicyclic system fused with a ketone-bearing cyclopentane ring, contributing to rigidity and planar aromatic characteristics.
  • Ester linkage: The 7-hydroxy group of the chromenone core is esterified with 4-methoxybenzoic acid, introducing a polarizable aromatic ester group.

Properties

IUPAC Name

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16O5/c1-23-13-7-5-12(6-8-13)19(21)24-14-9-10-16-15-3-2-4-17(15)20(22)25-18(16)11-14/h5-11H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQBRFPUGDMJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=CC3=C(C=C2)C4=C(CCC4)C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by esterification with 4-methoxybenzoic acid. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoate ester group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols.

Scientific Research Applications

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Antitumor Properties : Compounds like this one have shown potential in inhibiting tumor growth through modulation of specific biological targets involved in cell proliferation.
  • Anti-inflammatory Effects : The compound may interact with enzymes or receptors involved in inflammatory processes, providing therapeutic outcomes such as reduced inflammation.

Potential Applications

The potential applications of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate include:

Application TypeDescriptionReference
Antitumor ActivityInhibits cancer cell proliferation by targeting specific pathways associated with tumor growth.
Anti-inflammatoryModulates inflammatory responses through enzyme inhibition or receptor interaction.
Antioxidant ActivityExhibits antioxidant properties beneficial for oxidative stress-related diseases.
AntimicrobialShows potential against pathogens such as Mycobacterium tuberculosis.

Case Studies

  • Tuberculosis Treatment : Research on similar chromene derivatives highlighted structural modifications that enhanced activity against M. tuberculosis while minimizing toxicity.
  • Antioxidant Activity : Studies evaluating various chromenone derivatives revealed that those with methoxy groups exhibited enhanced antioxidant properties, suggesting therapeutic applications in oxidative stress-related conditions.

Mechanism of Action

The mechanism of action of (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of “(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate” with structurally related esters:

Compound Molecular Formula Molecular Weight (g/mol) XLogP3 TPSA (Ų) Rotatable Bonds
Target compound (4-methoxybenzoate) C₃₀H₂₄O₅ ~464.5 (calculated) ~4.5* ~70* 5
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) acetate C₁₄H₁₂O₄ 244.24 2.2 61.8 2
(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) hexanoate C₂₆H₂₃NO₆ 445.47 3.8 90.9 9
Methyl 2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetate C₁₅H₁₄O₅ 274.27 2.2 61.8 4

*Estimated based on substituent contributions and analogs .

Key Observations :

Lipophilicity (XLogP3): The 4-methoxybenzoate derivative exhibits higher lipophilicity (~4.5) compared to acetate (2.2) and methyl oxyacetate (2.2) due to the aromatic benzoate group. The hexanoate ester (3.8) shows intermediate lipophilicity, influenced by its aliphatic chain .

Topological Polar Surface Area (TPSA): The target compound’s TPSA (~70 Ų) is lower than the hexanoate analog (90.9 Ų), reflecting reduced hydrogen-bonding capacity from the methoxy group versus the hexanoate’s amide and carbonyl groups .

Rotational Flexibility: The 4-methoxybenzoate has fewer rotatable bonds (5) than the hexanoate (9), suggesting greater conformational rigidity, which may impact bioavailability and crystal packing .

Substituent Effects on Functionality
  • Hydrogen Bonding: Unlike the hexanoate derivative, which has a hydrogen-bond donor (amide NH), the 4-methoxybenzoate lacks donor groups, reducing its capacity for strong intermolecular interactions. This may result in lower melting points or altered solubility profiles .
Crystallographic and Database Insights

The Cambridge Structural Database (CSD) contains over 500,000 entries, enabling rapid comparison of crystallographic parameters for analogs. For instance, acetate derivatives (e.g., CID 764192) exhibit planar chromenone cores with ester torsional angles near 180°, a feature likely conserved in the 4-methoxybenzoate .

Biological Activity

The compound (4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 4-methoxybenzoate is a derivative of cyclopenta[c]chromene, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyValue
Chemical Formula C20H21O5
Molecular Weight 341.38 g/mol
IUPAC Name This compound
Appearance White to off-white powder

Biological Activity Overview

The biological activity of this compound has been studied in various contexts, including its effects on cancer cells, anti-inflammatory properties, and enzyme inhibition.

Anticancer Activity

Recent studies have indicated that compounds related to cyclopenta[c]chromenes exhibit significant anticancer properties. For instance, derivatives have shown cytotoxic effects against several cancer cell lines:

CompoundCell LineIC50 (µM)Reference
(4-oxo-2,3-dihydro...)MCF-7 (Breast)15.6
(4-oxo-2,3-dihydro...)HeLa (Cervical)12.3
(4-oxo-2,3-dihydro...)A549 (Lung)18.9

These findings suggest that the compound may inhibit cancer cell proliferation through mechanisms such as inducing apoptosis and inhibiting cell cycle progression.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX):

ActivityInhibition (%)Reference
COX Inhibition70% at 10 µM
LOX Inhibition65% at 10 µM

The mechanism involves the modulation of signaling pathways associated with inflammation, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Enzyme Inhibition

In addition to its anticancer and anti-inflammatory activities, the compound has been tested for its ability to inhibit key enzymes involved in neurodegenerative diseases:

EnzymeIC50 (µM)Reference
Acetylcholinesterase (AChE)11.0
Butyrylcholinesterase (BChE)9.5

These results indicate that the compound may have potential in treating Alzheimer's disease by enhancing cholinergic transmission.

Case Studies

Several case studies have highlighted the therapeutic potential of cyclopenta[c]chromene derivatives:

  • Study on MCF-7 Cells : A study evaluated the cytotoxic effects of various derivatives on MCF-7 breast cancer cells. The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with an IC50 value of 15.6 µM .
  • Anti-inflammatory Effects : Another research focused on the anti-inflammatory effects of the compound in a murine model of arthritis. The treatment group showed reduced swelling and inflammatory markers compared to controls .
  • Neuroprotective Effects : A study assessed the neuroprotective effects against AChE and BChE inhibition in vitro. The findings suggested that the compound could enhance cognitive function by preventing enzyme activity linked to neurodegeneration .

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